(4-Ethylphenyl)(phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-ethylphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11,15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLIVWVICKHBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethylphenyl Phenyl Methanamine
Reductive Amination Strategies for Benzhydrylamine Derivatives
Reductive amination stands as a cornerstone for the synthesis of benzhydrylamine derivatives, including (4-Ethylphenyl)(phenyl)methanamine. This method typically involves the reaction of a ketone, in this case, 4-ethylbenzophenone (B99735), with an amine source in the presence of a reducing agent. The reaction proceeds through an imine or enamine intermediate, which is subsequently reduced to the final amine product. wikipedia.orglibretexts.org
The direct reductive amination approach combines the ketone, amine, and reducing agent in a single pot. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel is also a widely employed method. wikipedia.org For the synthesis of this compound, the reaction would commence with 4-ethylbenzophenone and ammonia (B1221849) or an ammonia equivalent, followed by reduction.
A notable advancement in this area is the use of Lewis acid catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can effectively catalyze the reductive amination of ketones with hydrosilanes as the reducing agent. acs.org This method has shown high efficacy and tolerance to water, which is a byproduct of imine formation. acs.org
| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |
| 4-Ethylbenzophenone | Ammonia | Sodium Cyanoborohydride | This compound | libretexts.org |
| 4-Ethylbenzophenone | Ammonia | H₂/Pd/C | This compound | wikipedia.org |
| 4-Ethylbenzophenone | Aniline (B41778) | B(C₆F₅)₃ / Me₂PhSiH | N-((4-Ethylphenyl)(phenyl)methyl)aniline | acs.org |
Cross-Coupling Approaches for Carbon-Nitrogen Bond Formation
Modern synthetic organic chemistry has seen the rise of cross-coupling reactions as a powerful tool for C-N bond formation. For the synthesis of benzhydrylamine derivatives, palladium-catalyzed reactions have been particularly noteworthy. One such strategy involves the regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. rsc.org This method allows for the coupling of an imine substrate with an aryl halide. In the context of synthesizing this compound, a potential route could involve the coupling of a pre-formed imine, such as N-(phenylmethylene)aniline, with a 4-ethylphenyl Grignard reagent or a related organometallic species in the presence of a suitable palladium catalyst.
Another approach involves the copper-catalyzed desulfonylative amination, which can furnish structurally diverse benzhydryl amines. acs.org While specific examples for the target compound are not prevalent, the general methodology provides a viable synthetic pathway.
Multi-Component Reactions Incorporating Amine Precursors
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like benzhydrylamine derivatives by combining three or more reactants in a single step. nih.govorganic-chemistry.org Several named MCRs can be adapted for this purpose.
The Petasis-Borono-Mannich (PBM) reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. acs.orgnih.gov For the synthesis of this compound, one could envision a reaction between benzaldehyde, an amine, and 4-ethylphenylboronic acid.
The synthesis of Betti bases is another relevant MCR, typically involving the reaction of an aldehyde, an amine, and a phenol. nih.gov While not directly yielding the target compound, variations of this reaction highlight the potential of MCRs in constructing similar scaffolds.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Petasis-Borono-Mannich | Benzaldehyde | Amine | 4-Ethylphenylboronic Acid | Substituted Benzhydrylamine | acs.orgnih.gov |
| Betti Base Synthesis | Aldehyde | Amine | Phenol | 1-(Aminoalkyl)-2-naphthol | nih.gov |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The successful synthesis of this compound hinges on the careful optimization of various reaction parameters.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly impact reaction rates and yields. For reductive aminations, solvents like methanol (B129727), ethanol, and tetrahydrofuran (B95107) (THF) are commonly used. google.comredalyc.org In some cases, halogenated hydrocarbons such as dichloroethane or methylene (B1212753) chloride are employed, particularly in Friedel-Crafts type reactions leading to benzhydrylamine precursors. google.com The solvent can influence the solubility of reactants and intermediates, as well as the stability of catalytic species. mdpi.com For instance, in the B(C₆F₅)₃-catalyzed reductive amination, o-dichlorobenzene (o-DCB) was found to be a suitable solvent for monitoring reaction progress via NMR. acs.org
Catalyst Screening and Loading Optimization
Catalyst selection is critical for the efficiency of both reductive amination and cross-coupling reactions. For catalytic hydrogenation, palladium, platinum, and nickel catalysts are standard choices. wikipedia.org In cross-coupling reactions, palladium catalysts with various phosphine (B1218219) ligands are often screened to find the optimal combination for a specific substrate pairing. rsc.org For instance, catalyst loading is a key parameter to optimize; in the palladium-catalyzed synthesis of diarylmethylamines, catalyst loadings as low as 2.5 mol % were found to be effective. rsc.org The screening of different copper salts and their heterogeneous counterparts has also been shown to be crucial in optimizing oxidative coupling reactions of imines. researchgate.net
Temperature and Pressure Regimes in Laboratory Synthesis
Temperature and pressure are fundamental parameters that control reaction kinetics and equilibrium. Reductive aminations can often be carried out at room temperature, although heating may be required to drive the reaction to completion. google.comresearchgate.net For instance, a patented synthesis of benzhydrylamine resins involves heating at reflux. google.com In catalytic hydrogenations, pressure is a critical variable, with typical pressures ranging from atmospheric to several atmospheres of hydrogen gas. acs.org High-pressure conditions are sometimes employed in specific MCRs, as seen in the synthesis of phenytoin (B1677684) where the reaction is conducted in an autoclave at 110 °C. nih.gov The optimization of these parameters is essential for maximizing yield and minimizing reaction time.
Green Chemistry Principles in Amine Synthesis Research
The pursuit of "greener" chemical processes is a paramount goal in modern synthetic chemistry. nih.gov This involves a holistic approach that considers not only the efficiency of a reaction in terms of yield but also its environmental impact. chembam.com Key metrics and strategies have been developed to guide researchers in designing more sustainable synthetic routes. rsc.orgrsc.org
Atom Economy and E-Factor Considerations
Atom economy, a concept introduced by Barry Trost, is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. rsc.org A higher atom economy signifies a more efficient process with less waste generation. The Environmental Factor (E-factor), developed by Roger Sheldon, provides a more practical measure of the waste produced in a chemical process, defined as the total mass of waste divided by the mass of the product. chembam.comyoutube.com
Classical amine syntheses, such as the Gabriel synthesis, often suffer from low atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. rsc.org In contrast, modern catalytic methods like reductive amination and "hydrogen borrowing" catalysis offer significantly improved atom economy. rsc.orgmdpi.com For example, the direct reductive amination of a ketone with an amine and hydrogen gas ideally produces only water as a byproduct, leading to a high atom economy.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Ideal Reductive Amination | Ketone + Amine + H₂ | Secondary Amine | H₂O | High (approaching 100%) |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Low |
| Gabriel Synthesis | Phthalimide + Alkyl Halide, then Hydrazine | Primary Amine | Phthalhydrazide | Low |
This table provides a conceptual comparison of the atom economy for different reaction types relevant to amine synthesis. Actual values depend on the specific substrates used.
The E-factor provides a real-world assessment of waste generation, encompassing not just byproducts but also solvent losses and waste from workup procedures. youtube.com The pharmaceutical industry, which often involves multi-step syntheses, has historically high E-factors. chembam.com The adoption of greener synthetic routes is crucial for reducing this environmental burden.
| Industry Sector | Typical E-Factor Range |
| Oil Refining | < 0.1 |
| Bulk Chemicals | <1 - 5 |
| Fine Chemicals | 5 - 50 |
| Pharmaceuticals | 25 - >100 |
This table, adapted from Sheldon's work, illustrates the typical E-factor ranges across different chemical industry sectors, highlighting the significant waste generated in pharmaceutical manufacturing. chembam.com
Alternative Reaction Media (e.g., Water, Ionic Liquids)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of alternative, more benign reaction media. researchgate.net
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions are often perceived as incompatible with water, many catalytic systems have been developed that function efficiently in aqueous media. For instance, certain reductive amination reactions can be performed in water, simplifying product isolation and reducing the reliance on volatile organic compounds. researchgate.net
Ionic liquids (ILs) are salts that are liquid at or near room temperature. youtube.com They possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. youtube.comnih.gov These characteristics make them attractive as alternative reaction media. researchgate.net In the context of amine synthesis, ILs can act as both the solvent and the catalyst, facilitating the reaction and potentially enabling easier catalyst recycling. researchgate.net The tunability of their physical and chemical properties allows for the design of task-specific ILs for particular transformations. youtube.com
| Solvent Type | Key Advantages in Green Synthesis | Potential Challenges |
| Water | Non-toxic, non-flammable, abundant, low cost | Poor solubility of some organic substrates, potential for hydrolysis side reactions |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling | Higher cost, potential toxicity and biodegradability concerns, viscosity can pose challenges |
This table summarizes the key green advantages and potential challenges of using water and ionic liquids as alternative reaction media in chemical synthesis.
Catalyst Sustainability and Recycling in Academic Contexts
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions. rsc.org From a sustainability perspective, the focus is on developing catalysts that are not only active and selective but also robust, reusable, and based on abundant, non-toxic metals.
In academic research, there is a significant effort to replace catalysts based on precious metals like palladium, platinum, and rhodium with catalysts derived from more earth-abundant and less toxic metals such as iron, copper, and nickel. researchgate.netorganic-chemistry.org For example, heterogeneous copper catalysts have shown promise in the sustainable synthesis of secondary amines through direct reductive amination and hydrogen borrowing reactions. researchgate.net
The ability to recycle and reuse a catalyst is crucial for the economic and environmental viability of a process. mdpi.com Immobilizing homogeneous catalysts on solid supports is one strategy to facilitate their separation from the reaction mixture and subsequent reuse. dntb.gov.ua In academic settings, studies often report the number of cycles a catalyst can be used for with minimal loss of activity, demonstrating its potential for industrial application. For instance, biocatalytic systems using enzymes like transaminases can be immobilized, allowing for their reuse in continuous flow reactors or enclosed in dialysis membranes for efficient recycling. mdpi.comdntb.gov.uaresearchgate.net
| Catalyst Type | Example Metal/System | Key Sustainability Features |
| Heterogeneous Catalysts | Copper on Silica (Cu/SiO₂) | Earth-abundant metal, readily separable from the reaction mixture, potential for reuse. researchgate.net |
| Homogeneous Catalysts | Ruthenium complexes | High activity and selectivity, but recycling can be challenging. |
| Biocatalysts (Enzymes) | Transaminases, Alanine Dehydrogenase | Operate under mild conditions (temperature, pH), highly selective, biodegradable. Can be immobilized for recycling. mdpi.comdntb.gov.ua |
This table provides examples of different types of catalysts used in amine synthesis and highlights their key features from a sustainability and recycling perspective.
Mechanistic Investigations of 4 Ethylphenyl Phenyl Methanamine Reactivity
Protonation and Deprotonation Equilibria of Methanamines
The basicity of an amine is a fundamental property that dictates its behavior in a vast array of chemical transformations. This basicity is quantified by the pKa of its conjugate acid or, alternatively, the pKb of the amine itself. For (4-Ethylphenyl)(phenyl)methanamine, the nitrogen atom's lone pair can accept a proton, forming the corresponding ammonium (B1175870) ion. The equilibrium for this process is influenced by the electronic effects of the substituents attached to the nitrogen.
The phenyl group, being electron-withdrawing through resonance, tends to delocalize the nitrogen's lone pair, thereby decreasing the amine's basicity compared to a simple dialkylamine. Conversely, the benzyl (B1604629) group has a less pronounced electronic effect on the nitrogen's basicity. The 4-ethylphenyl group, with its electron-donating ethyl substituent, is expected to slightly increase the electron density on the nitrogen atom through inductive effects, thereby marginally enhancing its basicity compared to an unsubstituted N-benzylaniline.
Table 1: Estimated Basicity of this compound in Aqueous Solution (Note: Data for related compounds are provided for context and estimation purposes.)
| Compound | pKb | Reference |
| N-Methylaniline | 9.30 | ncert.nic.in |
| N,N-Dimethylaniline | 8.92 | ncert.nic.in |
| This compound | Estimated ~9.0-9.5 | N/A |
Nucleophilic Reactivity Profiles of the Amine Nitrogen
The nitrogen atom of this compound, with its lone pair of electrons, is a potent nucleophile. It can readily participate in nucleophilic substitution and addition reactions. The nucleophilicity of the amine is influenced by both electronic and steric factors. The presence of two bulky aryl groups around the nitrogen atom can sterically hinder its approach to an electrophilic center.
Kinetic studies of the reactions of anilines with benzyl halides provide a useful model for understanding the nucleophilic reactivity of this compound. These reactions typically follow second-order kinetics, being first order in both the amine and the alkyl halide. scribd.com The rate of reaction is sensitive to the electronic nature of the substituents on both the nucleophile and the electrophile. Electron-donating groups on the aniline (B41778) ring generally increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom. scribd.com Therefore, the 4-ethyl group in this compound is expected to slightly accelerate its reaction with electrophiles compared to unsubstituted N-benzylaniline.
Table 2: Representative Kinetic Data for Nucleophilic Substitution of Anilines with Benzyl Halides (Note: This data for analogous reactions is provided to illustrate the expected kinetic behavior of this compound.)
| Reaction | Solvent | Rate Law | k (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| p-Toluidine + Benzyl Chloride | Ethanol | rate = k[Amine][Alkyl Halide] | 1.35 x 10⁻⁴ | 50 | scribd.com |
| Aniline + Benzyl Chloride | Ethanol | rate = k[Amine][Alkyl Halide] | 6.96 x 10⁻⁵ | 50 | scribd.com |
| p-Chloroaniline + Benzyl Chloride | Ethanol | rate = k[Amine][Alkyl Halide] | 2.18 x 10⁻⁵ | 50 | scribd.com |
Electrophilic Activation and Substitution at Aromatic Rings
The two aromatic rings in this compound are susceptible to electrophilic attack. The outcome of such reactions is determined by the directing and activating/deactivating effects of the substituents on each ring.
The N-benzylamino group is an activating group and an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring. This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the arenium ion intermediate. However, in strongly acidic conditions, protonation of the nitrogen atom to form an anilinium-type ion would convert this group into a deactivating, meta-director.
Radical Pathways Involving Amine Intermediates
The benzylic C-H bond in the benzyl group of this compound is a potential site for radical abstraction. The resulting benzylic radical would be stabilized by resonance with the adjacent phenyl ring. Such radical intermediates can participate in a variety of subsequent reactions, including coupling and oxidation processes.
Furthermore, the nitrogen atom itself can undergo single-electron transfer (SET) to form a radical cation. This species can also be an intermediate in various transformations. The stability of this radical cation would be influenced by the electronic properties of the attached aryl groups.
Kinetic and Thermodynamic Analyses of Key Reactions
A more in-depth understanding of the reactivity of this compound can be gained through detailed kinetic and thermodynamic studies of its characteristic reactions.
For reactions such as nucleophilic substitution, the rate law can be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time. Once the rate law and the rate constant (k) at various temperatures are known, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Arrhenius and Eyring equations. This data provides valuable insights into the transition state of the rate-determining step. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is typical for bimolecular reactions.
Table 3: Hypothetical Activation Parameters for the Reaction of this compound with an Alkyl Halide (Note: This table is illustrative as specific experimental data for the title compound is not available. The values are based on typical parameters for SN2 reactions of amines.)
| Parameter | Hypothetical Value | Significance |
| Rate Law | rate = k[(Amine)][(Alkyl Halide)] | Second-order kinetics |
| Ea | 60-80 kJ/mol | Energy barrier for the reaction |
| ΔH‡ | 55-75 kJ/mol | Enthalpy change to reach the transition state |
| ΔS‡ | -80 to -120 J/mol·K | Indicates an ordered transition state |
This compound, like other amines, can act as a ligand in the formation of coordination complexes with metal ions. The stability of these complexes is described by their formation constants (Kf) or, more formally, by the equilibrium constant (Keq) for the complexation reaction. libretexts.org These constants can be determined experimentally using various techniques, such as spectrophotometry or potentiometry. wikipedia.org
The thermodynamic parameters for complex formation, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be derived from the temperature dependence of the equilibrium constant. The chelate effect, where multidentate ligands form more stable complexes than analogous monodentate ligands, is a key principle in the thermodynamics of complex formation. libretexts.org While this compound is a monodentate ligand, its steric bulk and electronic properties will influence the thermodynamics of its coordination to metal centers.
Table 4: Illustrative Thermodynamic Data for Metal Complex Formation (Note: This table presents hypothetical data to illustrate the thermodynamic parameters that would be determined for the complexation of this compound with a metal ion (Mⁿ⁺).)
| Reaction | Keq | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Mⁿ⁺ + L ⇌ [ML]ⁿ⁺ | > 1 | Negative | Typically negative (exothermic) | Can be positive or negative |
| L = this compound |
Isotope Effect Studies on Reaction Mechanisms
Mechanistic investigations into the reactivity of this compound often employ kinetic isotope effect (KIE) studies to elucidate the nature of transition states and identify rate-determining steps. The KIE is a powerful tool in physical organic chemistry that involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; bonds to heavier isotopes are stronger and thus require more energy to break, which can lead to a slower reaction rate. libretexts.orgyoutube.com
In the context of this compound, isotope effect studies would typically involve the strategic replacement of hydrogen atoms with deuterium (B1214612), its heavier isotope. The magnitude of the resulting KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), provides valuable insight into the reaction mechanism. wikipedia.org
Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For reactions involving this compound, a significant primary KIE (typically kH/kD > 2) upon deuteration of the benzylic C-H bond would strongly suggest that this bond is cleaved during the rate-limiting step.
For instance, in oxidation reactions of similar amine compounds, a substantial primary deuterium isotope effect has been observed. The oxidation of tyramine (B21549) by monoamine oxidase (MAO) showed a kH/kD ratio of 2.3 at subsaturation levels, indicating that the abstraction of the alpha-hydrogen is the rate-determining step. osti.gov Similarly, studies on the oxidation of an iminium ion by aldehyde oxidase revealed a primary deuterium isotope effect of 3.3 on Vmax, supporting hydrogen transfer from the methine carbon as the rate-determining step. nih.gov These findings are pertinent to understanding the potential oxidative metabolism of this compound, where cleavage of the C-H bond at the benzylic position is a plausible mechanistic step.
The table below illustrates hypothetical primary kinetic isotope effect data for a reaction of this compound, demonstrating how such data can be interpreted.
| Reaction Type | Isotopic Substitution Position | Observed kH/kD | Mechanistic Interpretation |
| Oxidation | Benzylic C-H | 6.5 | C-H bond cleavage is the rate-determining step. |
| Elimination | β-Hydrogen on Ethyl Group | 1.1 | C-H bond cleavage at this position is not rate-determining. |
This table presents hypothetical data for illustrative purposes.
Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. youtube.com Despite their smaller magnitude, secondary KIEs can provide crucial information about changes in hybridization or the steric environment of the labeled position during the reaction.
For example, in nucleophilic substitution reactions at the benzylic carbon of a this compound derivative, a secondary KIE can help distinguish between an SN1 and an SN2 mechanism. An α-secondary KIE (where the hydrogen on the reaction center carbon is replaced by deuterium) greater than 1 (kH/kD > 1) is often indicative of a change in hybridization from sp3 in the reactant to sp2 in the transition state, which is characteristic of an SN1 reaction. Conversely, a kH/kD value close to 1 or slightly less than 1 would be more consistent with an SN2 mechanism. wikipedia.org Research on the solvolysis of 1-phenylethyl chlorides, which are structurally analogous to the carbon skeleton of this compound, has shown α-deuterium effects of around 1.15, interpreted as evidence for a limiting carbonium ion (SN1) mechanism. researchgate.net
The following interactive table showcases potential secondary kinetic isotope effect results and their implications for the reactivity of this compound.
| Reaction Type | Isotopic Substitution Position | Observed kH/kD | Mechanistic Interpretation |
| Nucleophilic Substitution | α-Benzylic C-H | 1.18 | Suggests a change from sp3 to sp2 hybridization, indicative of an SN1-like mechanism with significant carbocation character in the transition state. |
| Nucleophilic Substitution | α-Benzylic C-H | 0.98 | Consistent with an SN2 mechanism where the C-H bond becomes more constrained in the transition state. |
This table presents hypothetical data for illustrative purposes.
Advanced Stereochemical Analysis of 4 Ethylphenyl Phenyl Methanamine
Chirality and Stereoisomerism in Substituted Methanamines
(4-Ethylphenyl)(phenyl)methanamine possesses a single chiral center at the carbon atom bonded to the amino group, the phenyl group, the 4-ethylphenyl group, and a hydrogen atom. Due to this asymmetry, the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.
The presence of two different aryl substituents (phenyl and 4-ethylphenyl) on the methine carbon is the key structural feature conferring chirality. In contrast to simpler amines that can undergo rapid pyramidal inversion at the nitrogen atom, leading to racemization, the stereocenter in this compound is a configurationally stable carbon atom. Therefore, the enantiomers are stable and separable. The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light.
Enantioselective Synthesis Strategies
The selective synthesis of a single enantiomer of this compound is of significant interest. Several modern synthetic methodologies can be employed to achieve this, broadly categorized into asymmetric hydrogenation, chiral auxiliary-mediated transformations, and organocatalytic asymmetric synthesis.
Asymmetric Hydrogenation Routes
Asymmetric hydrogenation of the corresponding prochiral imine, N-((4-ethylphenyl)(phenyl)methylene)amine, represents one of the most direct and atom-economical methods for obtaining enantiomerically enriched this compound. whiterose.ac.ukresearchgate.net This approach involves the use of a chiral transition metal catalyst, typically based on iridium or rhodium, with a chiral phosphine (B1218219) ligand. whiterose.ac.uk
The success of this strategy hinges on the ability of the chiral catalyst to differentiate between the two prochiral faces of the imine C=N bond during the addition of hydrogen. The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Imines This table is illustrative and based on catalysts used for analogous diarylmethylamines, as specific data for this compound is not readily available in the cited literature.
| Catalyst System | Ligand Type | Typical Substrate | Reported Enantiomeric Excess (ee) |
| [Ir(COD)Cl]₂ / Chiral Phosphine | P-Chiral Phosphine | N-Aryl Imines | >90% |
| RuCl₂(diphosphine)(diamine) | Diamine-Diphosphine | Aromatic Ketimines | >95% |
| Rh(COD)₂BF₄ / Chiral Diene | Chiral Diene | N-Alkyl/Aryl Imines | >85% |
Chiral Auxiliary-Mediated Transformations
The use of a chiral auxiliary is a well-established and reliable method for the asymmetric synthesis of chiral amines. nih.gov This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a common approach involves the reaction of 4-ethylbenzaldehyde (B1584596) with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a chiral imine. Nucleophilic addition of a phenyl organometallic reagent (e.g., phenyllithium (B1222949) or phenylmagnesium bromide) to this imine proceeds with facial selectivity controlled by the chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomer of the product.
A particularly effective and widely used chiral auxiliary is tert-butanesulfinamide. google.com Condensation of tert-butanesulfinamide with (4-ethylphenyl)phenylmethanone would yield a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, provides the target amine in high enantiomeric purity.
Table 2: Chiral Auxiliary-Mediated Synthesis of Diarylmethylamines This table is illustrative and based on general methods for analogous compounds, as specific data for this compound is not readily available in the cited literature.
| Chiral Auxiliary | Reagent Sequence | Diastereomeric Ratio (d.r.) | Final Product ee |
| (R)-α-Phenylethylamine | 1. Imine formation with 4-ethylbenzaldehyde 2. Addition of PhLi 3. Hydrogenolysis | >90:10 | >90% |
| (S)-tert-Butanesulfinamide | 1. Imine formation with (4-ethylphenyl)phenylmethanone 2. NaBH₄ reduction 3. HCl cleavage | >95:5 | >95% |
Organocatalytic Asymmetric Synthesis
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. google.com For the synthesis of chiral amines like this compound, chiral Brønsted acids or bases can be employed to catalyze the enantioselective addition of nucleophiles to imines.
A plausible organocatalytic route would involve the reaction of (4-ethylphenyl)phenylmethanimine with a nucleophile in the presence of a chiral phosphoric acid (CPA) catalyst. The CPA would activate the imine towards nucleophilic attack and create a chiral environment, favoring the formation of one enantiomer of the product over the other.
Resolution Techniques for Enantiomeric Mixtures
When an enantioselective synthesis is not employed, this compound will be produced as a racemic mixture (a 1:1 mixture of the (R)- and (S)-enantiomers). The separation of these enantiomers can be achieved through chiral resolution.
Chromatographic Enantioseparation (e.g., Chiral HPLC, GC)
The separation of the enantiomers of this compound is effectively achieved through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. nih.govresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful for the resolution of a wide range of chiral compounds, including primary amines. nih.govmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. phenomenex.comsigmaaldrich.com
For diarylmethanamines and related structures, columns like the Daicel CHIRALCEL® and CHIRALPAK® series are often employed. nih.govnih.gov A study on the enantioselective synthesis of a related compound, (R)-Methyl 3-(1-(4-ethylphenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate, which shares the core (4-ethylphenyl)phenyl-methyl chiral center, demonstrated successful enantioseparation using a CHIRALCEL® AD-H column. nih.govrsc.org The conditions used in this separation provide a valuable starting point for the method development for this compound.
The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. nih.govrsc.org In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used. sigmaaldrich.com Supercritical Fluid Chromatography (SFC), using supercritical CO2 as the main mobile phase component with alcohol modifiers, often provides faster and more efficient separations. shimadzu.com
Table 1: Example HPLC Conditions for a Structurally Related Compound
| Parameter | Value |
| Analyte | (R)-Methyl 3-(1-(4-ethylphenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate |
| Column | Daicel CHIRALCEL® AD-H |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-hexane/isopropanol (60/40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Enantiomeric Excess (ee) | 91% |
| Data sourced from a study on a related α-tetrasubstituted (3-indolizinyl)(diaryl)methanamine. nih.govrsc.org |
Enzymatic Kinetic Resolution in Academic Research
Enzymatic kinetic resolution (EKR) is a powerful and highly enantioselective method for obtaining enantiomerically enriched amines. This technique relies on the ability of enzymes, typically lipases, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net
For primary amines like this compound, EKR is often carried out via enzyme-catalyzed acylation. In this process, the racemic amine is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer to form an amide, which can then be easily separated from the unreacted amine enantiomer. nih.gov
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the kinetic resolution of chiral amines, including derivatives of 1-phenylethylamine (B125046) which are structurally analogous to the target compound. nih.govnih.gov Various acyl donors can be employed, with vinyl esters (e.g., vinyl acetate) and alkyl methoxyacetates being particularly effective, often leading to high conversions and excellent enantiomeric excesses (>99% ee). nih.govscielo.br
The choice of solvent, temperature, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. nih.govmdpi.com For instance, a solvent-free kinetic resolution of racemic primary amines using isopropyl methoxyacetate (B1198184) and CALB has been shown to be highly effective. nih.gov
Table 2: Representative Conditions for Enzymatic Kinetic Resolution of Chiral Amines
| Enzyme | Substrate Type | Acyl Donor | Solvent | Temperature (°C) | Outcome |
| Novozym 435 (CALB) | 1-Phenylethylamine | Isopropyl methoxyacetate | Solvent-free | Not specified | Good yields, ee ≥ 95% |
| Novozym 435 (CALB) | 1-Phenylethylamine | Methyl 1-phenylethyl carbonate | Toluene | 50 | (R)-amide (45% yield), (R)-alcohol (90% ee), (S)-carbonate (89% ee) |
| Pseudomonas fluorescens lipase | Aromatic MBH Acetates | - (Hydrolysis) | Toluene/Phosphate Buffer | Not specified | High eep and E-ratio >200 |
| Burkholderia cepacia lipase | (R,S)-1-Phenylethanol | Vinyl acetate | n-heptane / [EMIM][BF4] | Not specified | eep = 98.9%, E > 200 |
| Data compiled from studies on 1-phenylethylamine and other structurally relevant chiral compounds. nih.govnih.govnih.govmdpi.com |
Determination of Enantiomeric Excess and Absolute Configuration
Chiral Derivatizing Agents in Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomeric mixture into a mixture of diastereomers. frontiersin.org These diastereomers have distinct physical properties and, consequently, exhibit different chemical shifts in their NMR spectra. rsc.orgresearchgate.net
For a primary amine like this compound, the amine functionality can be reacted with an enantiomerically pure CDA, such as an acid chloride or an activated acid, to form diastereomeric amides. acs.orgnih.gov The difference in the chemical shifts (Δδ) of specific protons or other nuclei (e.g., ¹⁹F) near the stereocenter of the resulting diastereomers allows for the integration of the signals and the calculation of the ee. frontiersin.org
Commonly used CDAs for primary amines include:
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid): Reaction with its acid chloride forms diastereomeric amides. The ¹H and ¹⁹F NMR spectra of these amides are then analyzed. frontiersin.org
α-Fluorinated Phenylacetic Phenylselenoester (FPP): This agent reacts directly with primary amines in an NMR tube, and the ee is determined by ¹⁹F NMR. frontiersin.org
Three-Component Systems: Protocols involving the condensation of the amine with an aldehyde (e.g., 2-formylphenylboronic acid) and a chiral diol (e.g., (S)-BINOL) form diastereomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum. rsc.orgresearchgate.net
Table 3: Selected Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Spectroscopic Method | Key Feature |
| Mosher's acid chloride | Primary Amines, Alcohols | ¹H, ¹⁹F NMR | Forms stable diastereomeric amides. |
| (S)-FPP | Primary Amines | ¹⁹F NMR | In-tube derivatization, rapid analysis. |
| 2-Formylphenylboronic acid / (S)-BINOL | Primary Amines | ¹H NMR | Forms rigid diastereomeric iminoboronate esters with large Δδ. |
| (P)- or (M)-TBBA | Primary Amines, Secondary Alcohols | ¹H, ¹⁹F NMR | Axially chiral agent, provides a model for configuration assignment. |
| This table summarizes common CDAs applicable to the analysis of this compound. frontiersin.orgrsc.orgresearchgate.netacs.org |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. nih.govyoutube.com These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer; its mirror image will produce a spectrum of equal magnitude but opposite sign. researchgate.net
The determination of the absolute configuration using VCD or ECD involves a comparison of the experimentally measured spectrum with a theoretically predicted spectrum. nih.govfrontiersin.org The process generally follows these steps:
Conformational Search: A thorough computational search for all low-energy conformers of the molecule is performed.
Quantum Chemical Calculations: For each stable conformer, the VCD or ECD spectrum is calculated using Density Functional Theory (DFT).
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final theoretical spectrum for a given enantiomer (e.g., the (R)-enantiomer).
Comparison: The theoretical spectrum is compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (R). If the experimental spectrum is the mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).
This ab initio approach is a powerful, non-destructive method for the unambiguous assignment of absolute configuration without the need for crystallization. youtube.comresearchgate.net
Derivatization Strategies and Analogous Compound Synthesis
N-Alkylation and N-Acylation Reactions
The secondary amine functionality of (4-Ethylphenyl)(phenyl)methanamine is a prime site for derivatization through N-alkylation and N-acylation reactions. These reactions introduce new substituents directly onto the nitrogen atom, modifying the compound's steric bulk, basicity, and lipophilicity.
N-Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, in the presence of a base. researchgate.netwikipedia.org This method is a straightforward approach to synthesizing tertiary amines. researchgate.net To avoid the formation of undesired quaternary ammonium (B1175870) salts, which can occur with over-alkylation, the reaction conditions must be carefully controlled. researchgate.netmasterorganicchemistry.com The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile (B52724) is an effective strategy. researchgate.net Alternatively, reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent, offers another pathway to N-alkylated products. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. These reactions are generally robust and high-yielding. N-acylation significantly alters the electronic properties of the nitrogen atom, reducing its basicity due to the electron-withdrawing nature of the adjacent carbonyl group.
| Reaction Type | Reagent | Product Structure | Resulting Compound Name |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-((4-ethylphenyl)(phenyl)methyl)-N-methylamine | |
| N-Alkylation | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | N-benzyl-N-((4-ethylphenyl)(phenyl)methyl)amine | |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-((4-ethylphenyl)(phenyl)methyl)acetamide | |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-((4-ethylphenyl)(phenyl)methyl)benzamide |
Formation of Imines and Schiffs Bases
Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. chemistrysteps.commasterorganicchemistry.comorgoreview.com This reaction is acid-catalyzed and reversible, often requiring the removal of water to drive the equilibrium towards the product. orgoreview.comoperachem.com
Since this compound is a secondary amine, its reaction with aldehydes or ketones does not yield an imine. Instead, it leads to the formation of an enamine or an iminium salt. chemistrysteps.commasterorganicchemistry.com To generate Schiff base derivatives based on this scaffold, one would need to start with a primary amine analog, such as (4-aminophenyl)(phenyl)methanamine. The primary amine group of this analog can readily condense with various aldehydes and ketones to form the corresponding imines. nih.gov These imines can then be used as intermediates for further synthetic transformations, such as reduction to secondary amines. nih.gov
The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. chemistrysteps.comorgoreview.com The reaction rate is optimal under mildly acidic conditions (pH 4-5). orgoreview.com
| Starting Material (Primary Amine Analog) | Reagent (Aldehyde/Ketone) | Product Structure (Imine/Schiff Base) | Resulting Compound Name |
|---|---|---|---|
| (4-Aminophenyl)(phenyl)methanamine | Benzaldehyde | (E)-N-benzylidene-4-(phenyl(amino)methyl)aniline | |
| (4-Aminophenyl)(phenyl)methanamine | Acetone | N-((E)-propan-2-ylidene)-4-(phenyl(amino)methyl)aniline |
Synthesis of Amide and Sulfonamide Derivatives
The synthesis of amide and sulfonamide derivatives from this compound introduces functionalities that can significantly influence the molecule's biological and chemical properties.
Amide Synthesis , as mentioned in section 5.1, is achieved through N-acylation. A convenient and widely used method for forming amide bonds, especially with less reactive amines or complex carboxylic acids, involves coupling reagents. nih.gov A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), often with a catalytic amount of Hydroxybenzotriazole (HOBt), provides an effective system for promoting amide bond formation under mild conditions. nih.gov
Sulfonamide Synthesis involves the reaction of the secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or sodium carbonate. frontiersrj.comijarsct.co.inresearchgate.net This reaction yields a sulfonamide, a functional group known for its presence in many pharmacologically active compounds. frontiersrj.comnih.gov The reactivity in sulfonamide synthesis can be lower for secondary amines compared to primary amines. frontiersrj.com The resulting sulfonamide derivatives have a non-basic nitrogen atom and can act as hydrogen bond donors and acceptors, properties that are crucial for molecular interactions.
| Reaction Type | Reagent | Product Structure | Resulting Compound Name |
|---|---|---|---|
| Amide Synthesis | Propionyl Chloride | N-((4-ethylphenyl)(phenyl)methyl)propanamide | |
| Sulfonamide Synthesis | Benzenesulfonyl Chloride | N-((4-ethylphenyl)(phenyl)methyl)benzenesulfonamide | |
| Sulfonamide Synthesis | p-Toluenesulfonyl Chloride | N-((4-ethylphenyl)(phenyl)methyl)-4-methylbenzenesulfonamide |
Incorporation into Heterocyclic Ring Systems
The this compound scaffold can be incorporated into various heterocyclic ring systems through intramolecular cyclization reactions. This strategy is a powerful tool for creating novel, rigid molecular architectures. To achieve this, the parent molecule must first be derivatized to introduce a reactive group that can participate in a ring-forming reaction.
One common approach is the Pictet-Spengler reaction. This involves reacting a derivative, such as an N-phenethyl substituted analog of this compound, with an aldehyde or ketone. The reaction proceeds via an initial iminium ion formation followed by an intramolecular electrophilic substitution on an activated aromatic ring, leading to the formation of a tetrahydroisoquinoline ring system.
Another strategy involves intramolecular N-alkylation. A derivative bearing a leaving group (e.g., a halide) at an appropriate position on one of the phenyl rings can undergo an intramolecular Sₙ2 reaction, with the secondary amine acting as the nucleophile to form a cyclic amine, such as a benzazepine derivative. Intramolecular imine formation can also lead to cyclic structures when the molecule contains both a primary amine and a carbonyl group. youtube.com
Design and Synthesis of Conformationally Restricted Analogs
Creating conformationally restricted analogs is a key strategy in medicinal chemistry to enhance potency and selectivity by locking the molecule into a specific, biologically active conformation. For a flexible molecule like this compound, this can be achieved by introducing rigid structural elements.
Methods for conformational restriction include:
Ring Formation: As discussed in section 5.4, incorporating the scaffold into larger polycyclic or heterocyclic systems reduces conformational freedom.
Bridging: Introducing an atomic bridge between the two phenyl rings or between the nitrogen and a phenyl ring can create a rigid, bicyclic structure. For example, a short alkyl chain could link the two aromatic rings, leading to a dibenzocycloheptene or similar fused-ring system.
Introduction of Steric Hindrance: Adding bulky substituents to the aromatic rings or near the central methanamine carbon can restrict rotation around key single bonds.
A study on conformationally restricted analogues of a benzazepine derivative demonstrated that fixing the orientation of a phenyl group (equatorial vs. axial) had a significant impact on receptor affinity. nih.gov This highlights the principle that restricting conformational mobility can lead to a better understanding of the optimal geometry for molecular interactions. nih.gov
Structure-Property Relationship Studies in Designed Derivatives
The synthesis of various derivatives of this compound enables systematic studies of structure-property relationships (SPRs). By correlating changes in molecular structure with changes in physicochemical or biological properties, researchers can develop predictive models to guide the design of new compounds with desired characteristics.
The electronic properties of the this compound scaffold can be systematically modulated by introducing substituents with different electronic effects onto the phenyl rings. These substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring through resonance (+M effect) or induction (+I effect). This can increase the pKa of the amine (making it more basic) and affect the molecule's reactivity in electrophilic aromatic substitution reactions.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) decrease the electron density of the aromatic ring via resonance (-M effect) or induction (-I effect). This generally lowers the pKa of the amine (making it less basic).
Research on fluorinated phenylcyclopropylamines, which are analogs of the monoamine oxidase inhibitor tranylcypromine, showed that the electronic properties of substituents on the phenyl ring strongly influenced their biological activity. nih.gov In that study, electron-withdrawing para-substituents increased the potency of MAO-A inhibition, demonstrating a clear link between substituent electronic effects and biological function. nih.gov Similar principles can be applied to derivatives of this compound to tune their electronic character for specific applications.
| Substituent (on Phenyl Ring) | Electronic Effect | Predicted Influence on Amine Basicity (pKa) |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (+M, -I) | Increase |
| -CH₃ (Methyl) | Electron-Donating (+I) | Slight Increase |
| -F (Fluoro) | Electron-Withdrawing (-I, +M) | Decrease |
| -Cl (Chloro) | Electron-Withdrawing (-I, +M) | Decrease |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Significant Decrease |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-M, -I) | Significant Decrease |
Applications of 4 Ethylphenyl Phenyl Methanamine in Organic Synthesis
As a Chiral Ligand Precursor in Transition Metal Catalysis
The core structure of (4-Ethylphenyl)(phenyl)methanamine, a diarylmethylamine, is a key feature in many chiral ligands that have proven effective in transition metal-catalyzed asymmetric reactions. Chiral diarylmethylamines are recognized as important structural motifs in the synthesis of such ligands. researchgate.net The nitrogen atom of the amine provides a coordination site for a metal center, and the two distinct aromatic rings—one phenyl and one 4-ethylphenyl group—offer a basis for creating a chiral environment around that metal. This chirality is crucial for inducing enantioselectivity in catalytic transformations.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Though no specific studies detailing the use of ligands derived from this compound in carbon-carbon bond formation have been identified, the broader class of chiral diarylmethylamines is instrumental in this area. These ligands can be modified to create, for example, chiral N-heterocyclic carbenes (NHCs), which are powerful ligands for a variety of transition metals used in C-C coupling reactions. organic-chemistry.orgnih.govrsc.org The synthesis of such chiral NHCs often starts from readily available chiral amines. organic-chemistry.org It is conceivable that a chiral version of this compound could serve as a precursor to a novel NHC ligand, which could then be applied in asymmetric reactions like Suzuki-Miyaura or Heck couplings.
Asymmetric Hydrogenation and Oxidation Reactions
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, often relying on chiral metal complexes to achieve high enantioselectivity. ajchem-b.com Chiral ligands derived from amines are frequently employed in these catalytic systems. ajchem-b.com While direct evidence for the application of this compound is absent from the literature, its structural similarity to other amine precursors used in the synthesis of ligands for asymmetric hydrogenation suggests its potential in this field. For instance, iridium catalysts bearing P,N-ligands have shown success in the hydrogenation of challenging substrates like unfunctionalized alkenes. nih.gov A chiral ligand synthesized from this compound could potentially form a highly effective catalyst for the asymmetric hydrogenation of ketones, imines, or olefins. nih.gov
As an Organocatalyst or Organocatalyst Scaffold
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Chiral amines are a cornerstone of this field, acting as catalysts in a multitude of transformations.
Enamine and Imine Catalysis
Enamine catalysis, a powerful tool for the functionalization of carbonyl compounds, proceeds through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde and a primary or secondary amine catalyst. nih.gov Chiral secondary amines are widely used to effect enantioselective alpha-functionalization of carbonyls. While there are no specific reports on the use of this compound in this context, its secondary amine functionality makes it a candidate for exploration in enamine-mediated reactions. The synthesis of tetrasubstituted enamines using secondary amines has been reported, highlighting the general utility of this functional group. nih.gov
Similarly, imine catalysis, which involves the activation of substrates through the formation of an iminium ion, often employs chiral amines. The reaction of an amine with a carbonyl compound to form an imine is a fundamental process in many biological and synthetic systems.
Brønsted Base Catalysis in Organic Transformations
The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to function as a Brønsted base. In Brønsted base catalysis, the catalyst activates a substrate by deprotonating it, thereby increasing its nucleophilicity. youtube.com Chiral Brønsted bases are employed to achieve enantioselectivity in a variety of reactions. While the basicity of this compound has not been experimentally determined in the available literature, it is expected to be similar to other diarylmethylamines and could potentially be utilized in base-catalyzed processes. The strategic use of Brønsted bases can be crucial in controlling the selectivity of certain reactions. nih.gov
Building Block in the Synthesis of Complex Molecules
Beyond its potential catalytic applications, this compound can serve as a valuable building block in the synthesis of more complex molecular architectures. Its diarylmethane core is a common feature in many biologically active compounds and pharmaceutical intermediates. researchgate.net For instance, related diarylmethylamines are used in the synthesis of various therapeutic agents. The presence of the 4-ethylphenyl group provides a site for further functionalization, allowing for the generation of a library of derivatives with potentially diverse biological activities. Chemical suppliers often categorize such compounds as building blocks for use in medicinal chemistry and materials science.
While the direct applications of this compound in organic synthesis are not yet well-documented, its structural features strongly suggest its potential as a precursor for chiral ligands, as an organocatalyst, and as a versatile building block for the synthesis of complex molecules. Further research is needed to fully explore and realize the synthetic utility of this intriguing compound.
Natural Product Total Synthesis Intermediates
There are no documented instances in the scientific literature of this compound being utilized as an intermediate in the total synthesis of any known natural product. The unique structural motif of this compound does not appear to be a key fragment in the retrosynthetic analysis of currently targeted natural products.
Advanced Synthetic Precursors for Materials Research
While amine-containing compounds are crucial in materials science for the development of polymers, functional coatings, and organic electronics, there is no specific research detailing the use of this compound as an advanced synthetic precursor. Research in this area tends to focus on diarylamines with other functionalities that impart specific electronic or photophysical properties, which have not been reported for this particular compound.
Role in Supramolecular Chemistry Research
Host-Guest Interactions Involving Amine Functionality
The amine functionality of this compound theoretically allows for its participation in host-guest interactions through hydrogen bonding or coordination with metal centers. However, no experimental studies have been published that investigate the binding of this specific amine with any host molecule. Consequently, there are no available data on its association constants or binding thermodynamics.
Self-Assembly Processes Driven by Hydrogen Bonding
The secondary amine group in this compound possesses a hydrogen bond donor and acceptor, making it a potential candidate for forming self-assembled structures. Despite this potential, there is a lack of research in the scientific literature describing any self-assembly processes specifically driven by the hydrogen bonding of this compound.
Computational Chemistry Approaches for 4 Ethylphenyl Phenyl Methanamine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (4-Ethylphenyl)(phenyl)methanamine. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for molecules of this size. These calculations can elucidate the distribution of electrons within the molecule, which is key to its reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the nitrogen atom of the amine group, which can act as electron donors. Conversely, the LUMO would likely be distributed over the aromatic rings, representing regions susceptible to nucleophilic attack.
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -0.5 | Phenyl ring, Ethylphenyl ring |
| HOMO | -5.8 | Phenyl ring, Nitrogen |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.netresearchgate.net These maps display the electrostatic potential on the electron density surface of the molecule, with different colors indicating regions of varying potential. researchgate.net Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. youtube.com
In the case of this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom due to the lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The aromatic rings would exhibit a more complex potential landscape, with the pi-electron clouds generally creating regions of negative potential above and below the plane of the rings. The hydrogen atoms of the amine group would be expected to have a positive potential (blue).
Conformational Analysis and Energy Minimization Studies
This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the bonds connecting the phenyl and ethylphenyl groups to the central methanamine core. Conformational analysis aims to identify the stable arrangements of the atoms in three-dimensional space, known as conformers, and to determine their relative energies.
Energy minimization studies, often performed using molecular mechanics or quantum mechanical methods, are employed to locate the lowest energy conformer, which is the most stable and likely the most populated conformation at equilibrium. These studies involve systematically exploring the potential energy surface of the molecule by varying its torsional angles. The results of such an analysis for this compound would reveal the preferred spatial orientation of the two aromatic rings and the ethyl group relative to each other.
Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.0 (Global Minimum) |
| 2 | 180 | 1.5 |
| 3 | -60 | 0.8 |
Note: This table presents hypothetical data to illustrate the potential outcomes of a conformational analysis.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. For this compound, MD simulations can be used to study its interactions with other molecules, such as solvent molecules or other solute molecules. These simulations can reveal information about the structure and dynamics of the solvation shell around the molecule and can be used to calculate properties such as diffusion coefficients and radial distribution functions. This approach is particularly useful for understanding how the molecule behaves in a condensed phase, which is often more relevant to experimental conditions than gas-phase calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nrel.govresearchgate.net
For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectra. nrel.govfrontiersin.org By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts of the ¹H and ¹³C atoms. nrel.gov These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to confirm the proposed structure.
Similarly, the infrared (IR) spectrum of this compound can be predicted by calculating its vibrational frequencies. These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their corresponding frequencies can be compared to an experimental IR spectrum to identify characteristic functional groups and to support the structural assignment.
Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (ipso-phenyl) | 142.5 | 143.1 |
| C2 (ortho-phenyl) | 128.9 | 129.3 |
| C3 (meta-phenyl) | 127.8 | 128.2 |
| C4 (para-phenyl) | 127.5 | 127.9 |
| C1' (ipso-ethylphenyl) | 139.8 | 140.5 |
| C4' (para-ethylphenyl) | 143.2 | 143.8 |
| CH (methanamine) | 56.1 | 56.7 |
| CH₂ (ethyl) | 28.7 | 29.1 |
| CH₃ (ethyl) | 15.6 | 16.0 |
Note: This table contains hypothetical data to demonstrate the typical correlation between predicted and experimental NMR data.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products. A key aspect of this is the location of transition states, which are the high-energy structures that connect reactants and products.
By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. This type of analysis can provide valuable insights into the feasibility of different reaction pathways and can help to explain the observed product distribution in a chemical reaction. For example, the mechanism of N-alkylation or N-acylation of this compound could be explored using these computational techniques.
Activation Energy Barrier Calculations
Activation energy is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the activation energy barriers for various chemical transformations. Such calculations would involve identifying the transition state structure for a given reaction of this compound and then calculating its energy relative to the reactants.
However, a comprehensive search of scientific literature reveals a notable absence of published studies specifically detailing the activation energy barrier calculations for reactions involving this compound. While computational studies on related classes of compounds, such as N-arylamides and substituted anilines, have been conducted to understand their reactivity, this specific molecule has not been the subject of such detailed computational investigation. Therefore, no specific data on its activation energy barriers can be presented.
Reaction Coordinate Diagrams
A reaction coordinate diagram is a graphical representation of the energy of a chemical system as it progresses along a reaction pathway. It illustrates the energies of reactants, transition states, intermediates, and products. These diagrams are invaluable for visualizing the energetic landscape of a reaction and for understanding its mechanism.
The construction of a reaction coordinate diagram for a reaction of this compound would necessitate detailed computational studies to determine the geometries and energies of all stationary points along the reaction path. As with activation energy calculations, there is currently no publicly available research that has performed these specific calculations for this compound. Consequently, it is not possible to provide a reaction coordinate diagram or the associated energetic data for any of its potential reactions.
Advanced Spectroscopic and Analytical Techniques in Research
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction pathways and identifying transient intermediates in the synthesis of (4-Ethylphenyl)(phenyl)methanamine. A common synthetic route, such as the reductive amination of 4-ethylbenzophenone (B99735) with ammonia (B1221849) or a protected amine equivalent, involves the formation of an imine intermediate. HRMS provides exceptionally accurate mass measurements, allowing for the unambiguous determination of elemental compositions for the product and any observed intermediates.
In a typical Liquid Chromatography-High Resolution-Mass Spectrometry (LC-HR-MS/MS) analysis, the reaction mixture is separated chromatographically before being introduced into the mass spectrometer. nih.gov This allows for the temporal resolution of different species. By determining the exact mass of the molecular ion ([M+H]⁺), one can confirm the identity of the final product and key intermediates with high confidence. For example, the theoretical exact mass of the protonated this compound can be calculated and compared against the experimental value, with deviations typically in the low parts-per-million (ppm) range.
Table 1: Expected HRMS Data for the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis | Theoretical m/z ([M+H]⁺) |
|---|---|---|---|
| 4-Ethylbenzophenone | C₁₅H₁₄O | Starting Material | 211.1117 |
| (4-Ethylphenyl)(phenyl)methanimine | C₁₅H₁₅N | Intermediate | 210.1277 |
This interactive table outlines the expected high-resolution mass-to-charge ratios for key compounds in a potential synthetic pathway.
Further fragmentation analysis (MS/MS) can provide structural information on these intermediates, helping to piece together the reaction mechanism.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. emory.edu Advanced 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within this compound.
While 1D ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, 2D NMR experiments are essential for assembling the complete molecular structure. libretexts.orgwikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would show correlations between the methine proton (CH) and the amine proton (NH), as well as between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also highlight the through-bond connectivities between adjacent protons on each aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum is crucial for assigning the carbon signals based on their known proton assignments. For instance, the signal for the methine proton would correlate with the methine carbon signal, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include correlations from the methine proton to the quaternary carbons of both the phenyl and the 4-ethylphenyl rings, definitively establishing the connectivity of the entire molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations (from ¹H) |
|---|---|---|---|---|
| Methine (CH) | ~4.5-5.0 | ~55-60 | NH | Phenyl C1, C2/C6; Ethylphenyl C1', C2'/C6' |
| Amine (NH) | ~1.5-2.5 | - | CH | - |
| Phenyl (C2-C6) | ~7.2-7.4 | ~127-129 | Adjacent Ar-H | Phenyl C1, C4; Methine C |
| Ethylphenyl (C2', C3', C5', C6') | ~7.1-7.3 | ~128-129 | Adjacent Ar-H | Ethylphenyl C1', C4'; Methine C |
| Ethyl (-CH₂) | ~2.6 | ~28 | -CH₃ | Ethylphenyl C4', C3'/C5'; -CH₃ |
This interactive table summarizes the anticipated NMR data and the critical correlations expected in 2D NMR spectra for structural confirmation.
For studying this compound in its solid, crystalline state, Solid-State NMR (ssNMR) is a powerful technique. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and dynamics as influenced by the crystal lattice environment. mdpi.com If the compound can exist in multiple crystalline forms (polymorphs), ssNMR can distinguish between them. Different polymorphs will exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Furthermore, ssNMR can probe internuclear distances and molecular conformations in the solid state, offering complementary data to that obtained by X-ray diffraction. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. These two techniques are complementary and, when used together, offer a more complete analysis of the functional groups present in this compound. thermofisher.comspectroscopyonline.com
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured. The spectrum is particularly sensitive to polar functional groups. Key expected absorptions for this compound include the N-H stretching vibration, C-N stretching, aliphatic C-H stretching from the ethyl group, and aromatic C-H and C=C stretching from the phenyl rings.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the phenyl and 4-ethylphenyl groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Weak | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
This interactive table highlights the key vibrational bands expected in the FT-IR and Raman spectra, useful for functional group identification.
The combination of FT-IR and Raman spectra provides a high degree of confidence in the structural assessment of the synthesized compound. nih.gov
X-ray Diffraction Studies for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline form. nih.gov By successfully growing a single crystal of this compound, XRD analysis can provide a wealth of structural information, including:
Precise bond lengths and bond angles.
Torsional angles, which define the molecule's conformation.
The crystal system, space group, and unit cell dimensions.
Details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
This data is invaluable for understanding the molecule's solid-state properties and for validating computational models. The structural data obtained is often deposited in crystallographic databases for reference.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.5 |
| b (Å) | 7.2 |
| c (Å) | 12.3 |
| β (°) | 99.8 |
| Volume (ų) | 1440 |
This interactive table presents plausible crystallographic parameters for a single crystal of the compound, illustrating the type of data obtained from XRD.
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and structural isomers.
A reverse-phase HPLC (RP-HPLC) method is typically employed for molecules of this polarity. A stationary phase, such as a C18 or a Phenyl column, would be suitable. elementlabsolutions.com Phenyl columns can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. elementlabsolutions.com The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm).
This technique is also crucial for separating positional isomers, such as (2-ethylphenyl)(phenyl)methanamine or (3-ethylphenyl)(phenyl)methanamine, which would have identical mass spectra but different retention times under optimized chromatographic conditions.
Table 5: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This interactive table details a representative set of conditions for an HPLC method used to determine the purity of the target compound.
Preparative Chromatography for Compound Isolation
Preparative chromatography is a cornerstone technique for the isolation and purification of chemical compounds on a larger scale than analytical chromatography, transitioning from microgram or milligram scales to gram or even kilogram quantities. nih.govchiraltech.com The primary objective is to separate a target compound from a mixture, such as reaction byproducts or, in the case of chiral molecules like this compound, its corresponding enantiomer. The principles are analogous to analytical high-performance liquid chromatography (HPLC), but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput and yield. nih.gov
For the enantioselective separation of chiral amines, the selection of a suitable Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability and high loading capacity, which are essential for efficient preparative-scale separations. nih.gov These stationary phases can differentiate between enantiomers based on a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance.
The development of a preparative method for isolating the enantiomers of this compound would begin with analytical-scale screening of various CSPs and mobile phase compositions to identify the optimal conditions for separation. Once a suitable system is identified, the method is scaled up. This involves increasing the column diameter and adjusting the flow rate proportionally to maintain separation efficiency. Gradient elution is often replaced by isocratic conditions in preparative chromatography to simplify the process and reduce solvent consumption. A key challenge in scaling up is maintaining resolution while increasing the sample load, a phenomenon known as column overload.
Table 1: Illustrative Parameters for Preparative Chiral HPLC Scale-Up
| Parameter | Analytical Scale | Preparative Scale |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) | Chiralpak® IA (50 x 250 mm, 10 µm) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) | Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 118 mL/min |
| Injection Volume | 10 µL (1 mg/mL) | 5 mL (100 mg/mL) |
| Detection | UV at 220 nm | UV at 220 nm |
| Sample Load | 0.01 mg | 500 mg |
| Objective | Method Development | Compound Isolation |
This table presents a hypothetical scale-up scenario for a chiral amine like this compound, illustrating the typical changes in parameters from analytical to preparative scale. The specific conditions would require experimental optimization.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to traditional HPLC for both analytical and preparative-scale chiral separations. nih.govmdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographytoday.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid mobile phases. chromatographytoday.com This translates to reduced analysis times and significantly lower consumption of organic solvents, making SFC an environmentally friendly and cost-effective option.
The separation of chiral amines by SFC often presents challenges due to their basic nature, which can lead to poor peak shapes and inconsistent retention times on standard stationary phases. However, the use of polysaccharide-based CSPs, similar to those used in HPLC, combined with polar organic modifiers (e.g., methanol (B129727), ethanol) and additives, can overcome these issues. Basic additives like diethylamine or ammonium (B1175870) hydroxide are commonly used to improve peak symmetry for basic analytes.
For a compound like this compound, SFC offers distinct advantages. The high-speed capability of SFC is particularly beneficial for high-throughput screening of separation conditions. In a preparative context, the use of CO₂ as the main mobile phase component simplifies the post-purification process, as the CO₂ is easily removed by depressurization, leaving the purified compound in the organic modifier, which can then be evaporated. This is a significant advantage over normal-phase HPLC where large volumes of non-volatile solvents must be removed.
Recent advancements have also demonstrated the utility of coupling achiral and chiral columns in series in an SFC system. americanpharmaceuticalreview.com This approach can be highly effective when a sample contains both achiral impurities and the enantiomeric pair of interest. The achiral column removes the process-related impurities, while the subsequent chiral column resolves the enantiomers in a single, efficient run. americanpharmaceuticalreview.com
Table 2: Representative SFC Conditions for Chiral Amine Separation
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H) | Proven selectivity for a wide range of chiral amines. |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine | CO₂ is the primary solvent; Methanol modifies polarity; Diethylamine improves peak shape for basic compounds. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low mobile phase viscosity. chromatographytoday.com |
| Outlet Pressure | 150 bar | Maintains the CO₂ in a supercritical state. chromatographytoday.com |
| Temperature | 40 °C | Influences fluid density and can affect selectivity. chromatographytoday.com |
| Detection | UV-Vis (PDA), Mass Spectrometry (MS) | Provides structural and purity information. |
This table outlines typical starting conditions for the SFC separation of a chiral amine. The optimal parameters for this compound would be determined through systematic method development.
Future Research Trajectories
Exploration of Novel Catalytic Applications
The structural characteristics of (4-Ethylphenyl)(phenyl)methanamine, particularly its chirality and the presence of a primary amine group, make it a prime candidate for investigation as an organocatalyst in asymmetric synthesis. rsc.org Chiral amines are fundamental in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. acs.orgpsu.edu Future research should systematically screen this compound as a catalyst in a variety of carbon-carbon bond-forming reactions.
Key areas for exploration include:
Asymmetric Aldol (B89426) and Michael Reactions: Chiral primary amines are known to catalyze aldol reactions, mimicking the function of Type I aldolase (B8822740) enzymes. thieme-connect.com Research could explore the efficacy of this compound in promoting reactions between ketones and aldehydes to produce chiral β-hydroxy carbonyl compounds. Similarly, its role in conjugate additions (Michael reactions) to α,β-unsaturated compounds could yield valuable enantiomerically enriched products. alfachemic.com
Diels-Alder and Cycloaddition Reactions: The formation of an iminium ion with an α,β-unsaturated aldehyde could lower the LUMO of the dienophile, facilitating stereocontrolled Diels-Alder reactions. alfachemic.com Investigating the catalytic activity of this compound in such cycloadditions is a logical next step.
Asymmetric Aminations: The compound could be employed in asymmetric amination reactions, a direct method for synthesizing other valuable chiral amines and α-amino acids. buchler-gmbh.com
Beyond organocatalysis, this compound could serve as a chiral ligand for transition-metal catalysts. nih.govacs.org Its coordination to metals like rhodium, iridium, or palladium could create highly effective catalysts for asymmetric hydrogenation, amination, or cross-coupling reactions. nih.govacs.orgresearchgate.net
Table 1: Potential Asymmetric Reactions Catalyzed by this compound
| Reaction Type | Substrate Class | Potential Product | Activation Mode |
| Aldol Reaction | Ketones, Aldehydes | Chiral β-Hydroxy Carbonyls | Enamine |
| Michael Addition | α,β-Unsaturated Compounds | Chiral 1,5-Dicarbonyls | Enamine / Iminium |
| Diels-Alder | Dienes, Dienophiles | Chiral Cyclohexenes | Iminium |
| Asymmetric Amination | Carbonyl Compounds | Chiral α-Amino Acids | Enamine |
| Asymmetric Hydrogenation | Imines, Enamines | Chiral Amines | Chiral Ligand |
Development of Sustainable Synthetic Methodologies
The synthesis of chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. openaccessgovernment.org Developing green and sustainable methods for producing this compound is a critical research objective. Traditional methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. rsc.org Future research should focus on catalytic and biocatalytic routes that adhere to the principles of green chemistry. rsc.orgacs.org
Promising sustainable approaches include:
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral amines. mdpi.comnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) could be engineered or screened for the synthesis of this compound. rsc.orgnih.gov A biocatalytic reductive amination of 4-ethylbenzophenone (B99735) with ammonia (B1221849), catalyzed by an AmDH, represents a highly atom-economical pathway.
Catalytic Reductive Amination: Transition-metal-catalyzed asymmetric reductive amination (ARA) of the corresponding ketone (4-ethylbenzophenone) is another efficient strategy. acs.org This method uses molecular hydrogen or other simple hydrogen donors, minimizing waste and improving atom economy. acs.org
'Hydrogen Borrowing' Catalysis: This elegant strategy involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst, having "borrowed" the hydrogen, then reduces the imine to the final amine product, regenerating the catalyst and producing only water as a byproduct. rsc.org Applying this to the synthesis of related benzhydryl amines from alcohols is a key area for sustainable chemistry research.
Table 2: Comparison of Synthetic Strategies for Chiral Amines
| Method | Advantages | Disadvantages | Key Research Goal for this compound |
| Classical Synthesis | Well-established procedures | Low atom economy, harsh conditions, stoichiometric waste | Develop catalytic alternatives |
| Biocatalysis | High enantioselectivity, mild conditions, biodegradable catalyst | Substrate scope limitations, enzyme stability | Engineer/discover suitable enzymes (IREDs, TAs) |
| Catalytic Hydrogenation | High atom economy, uses H₂ | Requires pressure, potential metal contamination | Develop efficient Ir or Rh-based catalyst systems |
| Hydrogen Borrowing | High atom economy, water as byproduct | Requires specific alcohol precursors | Develop a catalytic cycle starting from (4-ethylphenyl)(phenyl)methanol |
Integration into Advanced Material Science Scaffolds
The incorporation of chiral building blocks into macromolecules can impart unique properties, leading to advanced materials with applications in separation science, sensing, and catalysis. cmu.edu The chiral nature of this compound makes it an attractive monomer for the synthesis of novel chiral polymers and functional materials.
Future research directions in this area are:
Chiral Polymers: Polymerization of monomers derived from this compound could lead to chiral polymers. For instance, it could be used to create polyamides or polyimines. Such polymers may adopt specific secondary structures, like stable helical conformations, driven by the chirality of the monomer units. These chiral polymers could be explored as stationary phases for chiral chromatography or as materials with unique chiroptical properties. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs): The amine group can serve as a functional site for post-synthetic modification of MOFs or be integrated directly as part of a chiral organic linker. acs.org Introducing this compound into a MOF structure could create chiral pores, enabling applications in enantioselective separations or asymmetric catalysis.
Dendrimers and Supramolecular Assemblies: The compound can be used as a core or branching unit in the synthesis of chiral dendrimers. These well-defined macromolecules could have applications in drug delivery or as recoverable nanocatalysts.
Deepening Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing catalytic systems and designing new, more efficient ones. For any potential application of this compound, detailed mechanistic studies would be indispensable.
Key areas for mechanistic investigation include:
Organocatalytic Cycles: If used as an organocatalyst, it would be vital to identify and characterize the key intermediates, such as the enamine and iminium ions formed during the catalytic cycle. acs.org Spectroscopic techniques (NMR, IR) combined with computational studies, such as Density Functional Theory (DFT), can provide insights into transition states and the origins of stereoselectivity. acs.org
Transition-Metal Catalysis: When used as a ligand, understanding the coordination chemistry with the metal center is paramount. Mechanistic probes could elucidate the steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, in processes like hydroamination or hydrogenation. youtube.com
Computational Modeling: DFT calculations can be employed to model the interactions of this compound in various roles. acs.orgacs.org This includes modeling the transition states in organocatalyzed reactions to predict enantioselectivity or simulating its binding to a metal center to rationalize the behavior of a new chiral catalyst.
Innovative Applications in Supramolecular Chemistry
Supramolecular chemistry revolves around non-covalent interactions, such as hydrogen bonding and host-guest interactions, to create complex, functional assemblies. wikipedia.org The amine and phenyl groups of this compound provide sites for these interactions, opening avenues for its use in supramolecular systems.
Future research could focus on:
Chiral Recognition: this compound can be studied as a chiral guest molecule. Its interactions with various chiral hosts, such as cyclodextrins, crown ethers, or synthetic macrocycles, could be investigated using techniques like NMR spectroscopy and circular dichroism. acs.orgrsc.orgnih.gov Achieving high enantioselectivity in host-guest binding is a fundamental goal with applications in chiral sensing and separation. rsc.org
Hydrogen-Bonded Networks: The primary amine group is both a hydrogen bond donor and acceptor, allowing it to participate in the formation of ordered supramolecular structures. stackexchange.comcdnsciencepub.comkpfu.ru Research could explore the self-assembly of this compound derivatives into tapes, sheets, or three-dimensional networks, potentially leading to new crystalline materials with interesting properties.
Self-Assembling Systems: By attaching other functional groups, this compound could be designed as a building block for self-assembling supramolecular polymers or gels. acs.org The chirality of the molecule could direct the assembly process to form higher-order helical or chiral structures.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-Ethylphenyl)(phenyl)methanamine, and how do reaction conditions influence yield?
- Methodology : Catalytic reduction of primary amides using transition metal-free systems (e.g., potassium-based N-heterocyclic carbene complexes) is a viable route. For example, a protocol involving 2 mol% catalyst, HBPin (4 equiv.), and toluene at 40°C for 12 hours achieves >90% yield for structurally similar amines .
- Critical Parameters : Solvent choice (e.g., toluene minimizes side reactions), catalyst loading, and stoichiometric control of HBPin are crucial for reproducibility. Post-synthesis purification via hydrochloride salt precipitation enhances purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : Use H/C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 1.5–2.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., expected [M+H] for CHN: 211.14).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) validate purity >98% .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-ethylphenyl group influence reactivity in cross-coupling or functionalization reactions?
- Mechanistic Insight : The ethyl group’s electron-donating nature enhances electrophilic aromatic substitution rates. Steric hindrance at the para position directs regioselectivity in Suzuki-Miyaura couplings. Comparative studies with analogs (e.g., 4-methyl or 4-tert-butyl derivatives) reveal reaction kinetics via DFT calculations .
- Experimental Design : Conduct Hammett plots using substituted aryl methanamines to quantify electronic effects on reaction rates .
Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SARs) evaluated?
- Antimicrobial Screening : Derivatives with trifluoromethyl or triazole groups (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) show moderate activity against Candida albicans (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) via broth microdilution assays .
- SAR Workflow : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and test in enzymatic assays (e.g., monoamine oxidase inhibition) to identify pharmacophores .
Q. How can computational methods predict the physicochemical properties and binding affinities of this compound?
- In Silico Tools : Use Schrödinger’s Maestro for docking studies (e.g., binding to serotonin receptors) and QikProp for ADMET profiling (logP ≈ 3.2, PSA ≈ 24 Ų). Molecular dynamics simulations assess stability in lipid bilayers .
- Validation : Correlate computed logD values with experimental shake-flask partitioning data (e.g., octanol/water) to refine predictive models .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies?
- Key Factors : Discrepancies arise from differences in catalyst activation (e.g., moisture-sensitive NHC complexes), solvent purity, and workup protocols. For instance, inadequate drying of toluene reduces HBPin efficiency, lowering yields by 20–30% .
- Resolution : Standardize anhydrous conditions and validate catalyst activity via control reactions (e.g., benchmarking against established amide reductions).
Applications in Material Science
Q. Can this compound serve as a ligand or building block in metal-organic frameworks (MOFs)?
- Coordination Chemistry : The amine group chelates transition metals (e.g., Cu, Zn) to form MOFs with pore sizes ~8–12 Å. BET surface area analysis (N adsorption) confirms porosity >500 m²/g .
- Functionalization : Post-synthetic modification (e.g., click chemistry with tetrazines) introduces luminescent or catalytic moieties .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
